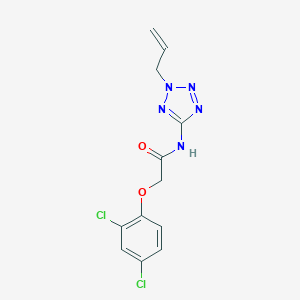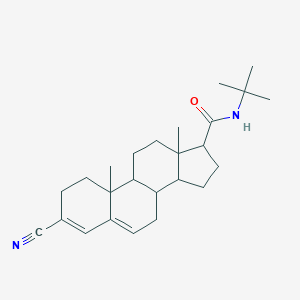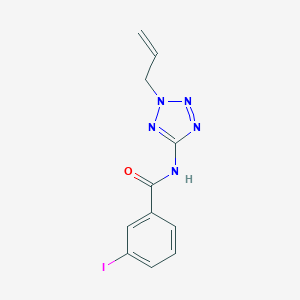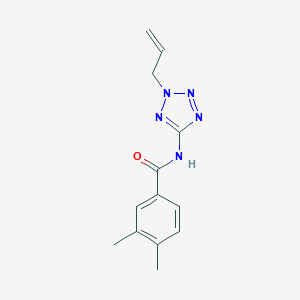
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as ATDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATDA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also has a protective effect on nerve cells, which makes it a potential candidate for the treatment of neurodegenerative diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its neuroprotective effect.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide for use in the treatment of inflammatory and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide at the molecular level. This could lead to a better understanding of its therapeutic effects and the development of more targeted treatments. Finally, there is potential for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with allylamine and sodium azide to produce the tetrazole ring. The final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, is obtained by reacting the tetrazole intermediate with 2,4-dichlorophenol.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
分子式 |
C12H11Cl2N5O2 |
分子量 |
328.15 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-2-5-19-17-12(16-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,15,17,20) |
InChIキー |
JAPITFVMZZGMBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)